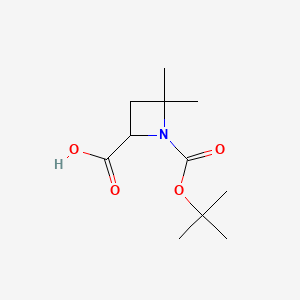
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Vorbereitungsmethoden
The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which allow for the continuous and efficient synthesis of these compounds .
Analyse Chemischer Reaktionen
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents and conditions used in these reactions include TFA, HCl, and various organic solvents. The major products formed from these reactions are typically the deprotected amine or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid can be compared with other Boc-protected compounds such as:
- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 1-(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid
- N-t-BOC-MDMA
These compounds share the common feature of having a Boc protecting group, but they differ in their core structures and specific applications. The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.
Eigenschaften
CAS-Nummer |
2384947-83-3 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)6-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
CAXNMYAPGZFSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(N1C(=O)OC(C)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


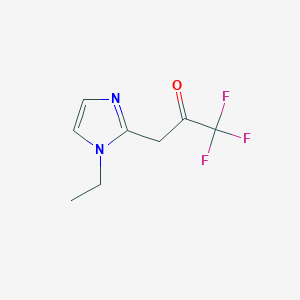
![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
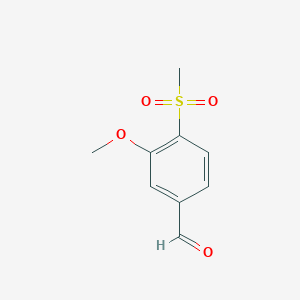
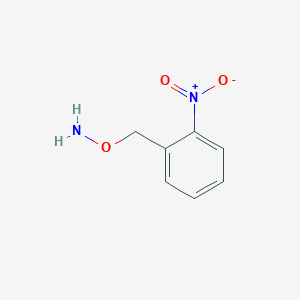

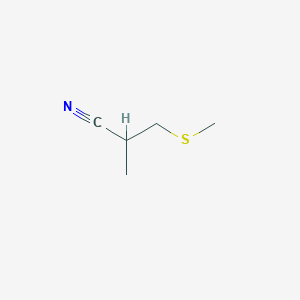
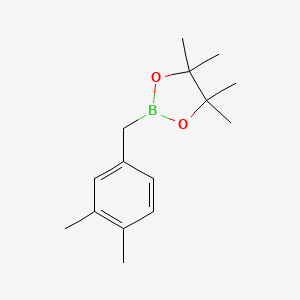

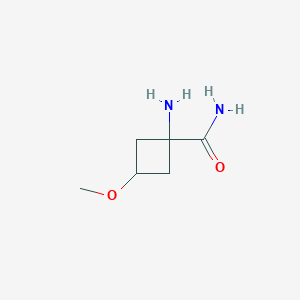
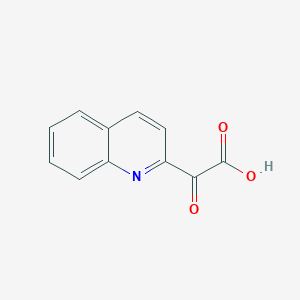
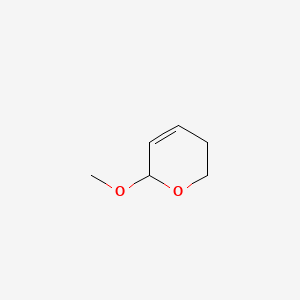
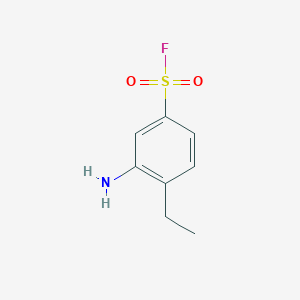
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
